molecular formula C16H23N B13934112 2,4,6-Triisopropylbenzonitrile

2,4,6-Triisopropylbenzonitrile

Cat. No.: B13934112
M. Wt: 229.36 g/mol
InChI Key: PIEUKNZBODJFIS-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzonitrile is a benzonitrile derivative featuring three isopropyl groups at the 2, 4, and 6 positions of the benzene ring. This sterically hindered aromatic nitrile is characterized by its bulky substituents, which significantly influence its physicochemical properties and reactivity. The compound is primarily utilized in organic synthesis as a ligand or catalyst due to its ability to modulate reaction environments through steric and electronic effects . Its applications extend to pharmaceutical intermediates and specialty chemical production, where its stability under harsh conditions (e.g., strong bases or nucleophiles) is advantageous.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)benzonitrile

InChI

InChI=1S/C16H23N/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12H,1-6H3

InChI Key

PIEUKNZBODJFIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C#N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triisopropylbenzonitrile typically involves the alkylation of benzonitrile with isopropyl halides in the presence of a strong base. One common method includes the use of potassium tert-butoxide as a base and isopropyl bromide as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions of the benzene ring .

Industrial Production Methods: On an industrial scale, the production of 2,4,6-Triisopropylbenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triisopropylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Triisopropylbenzonitrile has found applications in several scientific research areas:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2,4,6-Triisopropylbenzonitrile exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the bulky isopropyl groups can affect the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,4,6-Triisopropylbenzonitrile can be contextualized by comparing it with related benzonitrile derivatives and analogs. Key compounds for comparison include 2,4,6-Trimethoxy benzonitrile and 2,4,6-Triisopropyl benzoic acid , both listed in industrial chemical catalogs .

Structural and Functional Group Differences

  • 2,4,6-Triisopropylbenzonitrile : Features a nitrile (–C≡N) group and three electron-donating isopropyl substituents. The bulky isopropyl groups induce steric hindrance, reducing electrophilic substitution reactivity but enhancing stability.
  • 2,4,6-Trimethoxy benzonitrile : Contains methoxy (–OCH₃) groups instead of isopropyls. Methoxy substituents are less sterically demanding but strongly electron-donating, directing electrophilic reactions to the para position relative to the nitrile group.
  • 2,4,6-Triisopropyl benzoic acid : Replaces the nitrile with a carboxylic acid (–COOH), introducing hydrogen-bonding capacity and acidity (pKa ~4.2). The isopropyl groups retain steric bulk but alter solubility and reactivity compared to the nitrile analog.

Physicochemical Properties (General Trends)

Property 2,4,6-Triisopropylbenzonitrile 2,4,6-Trimethoxy benzonitrile 2,4,6-Triisopropyl benzoic acid
Molecular Formula C₁₆H₂₁N C₁₀H₉NO₃ C₁₆H₂₂O₂
Functional Group Nitrile Nitrile Carboxylic Acid
Substituent Effects Steric hindrance Electron-donating Steric + acidic
Solubility Low polarity; organic solvents Moderate polarity; polar aprotic solvents High polarity; aqueous bases
Reactivity Resists nucleophilic attack Electrophilic substitution Acid-catalyzed reactions

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